Methyl (R)-3-amino-3-cyclopentylpropanoate
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Overview
Description
Methyl ®-3-amino-3-cyclopentylpropanoate is an organic compound with a unique structure that includes a cyclopentyl ring, an amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-cyclopentylpropanoate typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Amino Group: The amino group can be introduced via an amination reaction, often using reagents like ammonia or amines under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl ®-3-amino-3-cyclopentylpropanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-cyclopentylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl ®-3-amino-3-cyclopentylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-cyclopentylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-cyclopentylpropanoate: Lacks the ®-configuration.
Ethyl ®-3-amino-3-cyclopentylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Cyclopentylamine: Contains the cyclopentyl ring and amino group but lacks the ester group.
Uniqueness
Methyl ®-3-amino-3-cyclopentylpropanoate is unique due to its specific ®-configuration, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activities compared to its racemic or other stereoisomers.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-cyclopentylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)6-8(10)7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |
InChI Key |
DBVNXOZIQQNAJE-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1CCCC1)N |
Canonical SMILES |
COC(=O)CC(C1CCCC1)N |
Origin of Product |
United States |
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